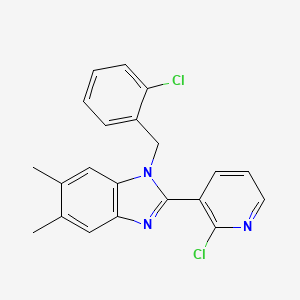1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
CAS No.: 344278-96-2
Cat. No.: VC4808194
Molecular Formula: C21H17Cl2N3
Molecular Weight: 382.29
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 344278-96-2 |
|---|---|
| Molecular Formula | C21H17Cl2N3 |
| Molecular Weight | 382.29 |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole |
| Standard InChI | InChI=1S/C21H17Cl2N3/c1-13-10-18-19(11-14(13)2)26(12-15-6-3-4-8-17(15)22)21(25-18)16-7-5-9-24-20(16)23/h3-11H,12H2,1-2H3 |
| Standard InChI Key | DTQVJEWIKCUUMS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 344278-96-2) features a benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings. Key structural elements include:
-
5,6-Dimethyl groups on the benzene ring, enhancing lipophilicity and steric bulk.
-
2-Chlorobenzyl substituent at the N-1 position, contributing to electronic effects and target binding.
-
2-Chloro-3-pyridinyl group at the C-2 position, introducing hydrogen-bonding capabilities via the pyridine nitrogen.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>17</sub>Cl<sub>2</sub>N<sub>3</sub> |
| Molecular Weight | 382.29 g/mol |
| IUPAC Name | 1-[(2-Chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole |
| SMILES | CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=CC=C4Cl |
| InChIKey | DTQVJEWIKCUUMS-UHFFFAOYSA-N |
The presence of two chlorine atoms and a pyridinyl group likely influences solubility and bioavailability, though experimental solubility data remain unreported .
Synthetic Methodologies
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate benzimidazole formation. A protocol involving 1,2-phenylenediamine, substituted amides, and 70% HCl under 150 W microwaves at 150°C achieves reaction completion in 40–60 minutes . This method improves yield and reduces side reactions compared to conventional heating, though its application to the target compound remains to be validated .
Pharmacological Activities
Antimicrobial Activity
Chlorinated benzimidazoles show broad-spectrum antimicrobial effects:
Table 2: Antimicrobial Profiles of Analogous Compounds
| Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Candida albicans | 64–128 |
| Aspergillus niger | 64–512 |
The 2-chlorobenzyl moiety enhances membrane penetration, while methyl groups improve metabolic stability .
Mechanistic Insights from Molecular Modeling
Dihydrofolate Reductase (DHFR) Inhibition
Docking studies of related benzimidazoles reveal interactions with DHFR’s active site, a target for antifolates. The chloropyridinyl group forms hydrogen bonds with Asp27 and Leu5 residues, while the benzyl group occupies hydrophobic pockets . These interactions suggest potential for antimetabolite activity, though experimental validation is needed.
Challenges and Future Directions
Synthetic Optimization
Current methods face challenges in regioselectivity and purification due to the compound’s steric complexity. Microwave-assisted synthesis and flow chemistry may address these issues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume